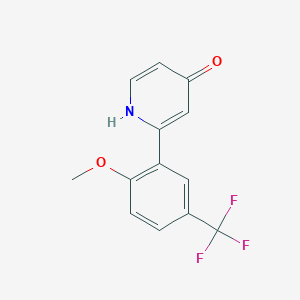

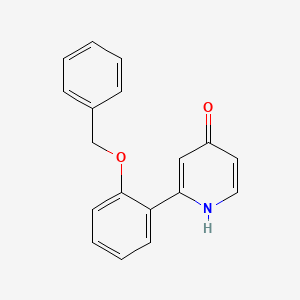

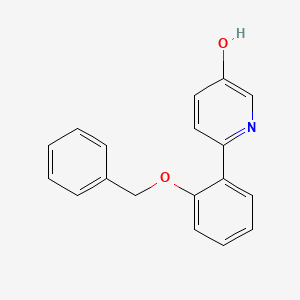

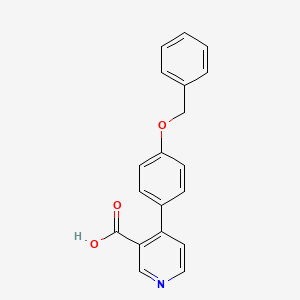

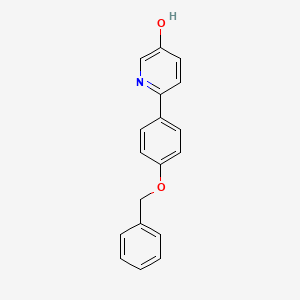

6-(4-(Benzyloxy)phenyl)pyridin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

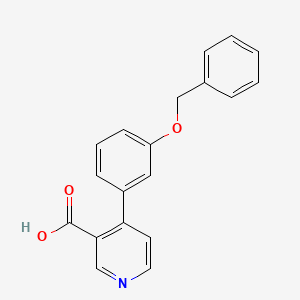

6-(4-(Benzyloxy)phenyl)pyridin-3-ol is a useful research compound. Its molecular formula is C18H15NO2 and its molecular weight is 277.3 g/mol. The purity is usually 95%.

The exact mass of the compound 2-(4-Benzyloxyphenyl)-5-hydroxypyridine, 95% is 277.110278721 g/mol and the complexity rating of the compound is 296. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hydroxypyridinone Complexes and Medical Applications

Hydroxypyridinones, including compounds structurally related to 2-(4-Benzyloxyphenyl)-5-hydroxypyridine, are highlighted for their efficiency as metal chelators, particularly for aluminum (Al) and iron (Fe). Their high affinity for these metals at physiological conditions suggests their potential use as scavengers, offering prospects for medical applications in conditions related to metal overload or toxicity. The favorable lipo-hydrophilic balance of hydroxypyridinones supports their role in future therapeutic strategies, especially in chelation therapy (Santos, 2002).

Role in Drug Discovery and Biological Activities

Hydroxypyranone and hydroxypyridinone cores are significant in medicinal chemistry due to their broad spectrum of pharmacological activities. Derivatives of these compounds have shown antibacterial, antifungal, antiviral, anticancer, anti-inflammatory, antioxidant, anticonvulsant, and anti-diabetic properties. This broad range of activities is attributed to their interaction mechanisms with biological targets, providing a solid foundation for developing new therapeutic agents. The structural diversity and modification of these compounds allow for the exploration of their structure-activity relationships (SAR), enhancing their drug discovery potential (He et al., 2021).

Antioxidant Properties and Mechanisms

The antioxidant properties of hydroxycinnamic acids and their derivatives, including hydroxypyridine-related compounds, have been extensively studied. These compounds exhibit strong radical scavenging activities, which are crucial in mitigating oxidative stress and preventing cellular damage. The structural elements such as the presence of hydroxy groups and their positions significantly influence their antioxidant activity. These insights are vital for designing molecules with enhanced efficacy against oxidative stress-related conditions (Razzaghi-Asl et al., 2013).

Applications in Photodynamic Therapy

In the field of photodynamic therapy (PDT), the accumulation and effectiveness of photosensitizers are key factors determining the therapy's success. Compounds within the hydroxypyridinone family can influence the production and accumulation of protoporphyrin IX, a significant photosensitizer, by interacting with biological pathways. These interactions highlight the potential of hydroxypyridinone derivatives in enhancing PDT efficacy, offering insights into pretreatment strategies and the development of more effective PDT agents (Gerritsen et al., 2008).

Mécanisme D'action

Target of Action

Similar compounds have been found to interact with the epidermal growth factor receptor (egfr) kinase .

Mode of Action

It is suggested that it may bind to the hinge region of the atp binding site of egfr kinase . This interaction could potentially inhibit the kinase activity, leading to a decrease in the proliferation of cancer cells.

Result of Action

The compound has been suggested to exhibit antiproliferative effects against certain cancer cell lines . It may induce apoptosis in cancer cells, as indicated by certain staining and microscopy techniques .

Propriétés

IUPAC Name |

6-(4-phenylmethoxyphenyl)pyridin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2/c20-16-8-11-18(19-12-16)15-6-9-17(10-7-15)21-13-14-4-2-1-3-5-14/h1-12,20H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUNJRKUJWLYTCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=NC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90692791 |

Source

|

| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1237007-60-1 |

Source

|

| Record name | 6-[4-(Benzyloxy)phenyl]pyridin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90692791 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.